6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid
Description
6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid is a quinoline derivative featuring a bromine atom at position 6, a styryl group substituted with a dimethylamino-phenyl moiety at position 2, and a carboxylic acid group at position 3. Its synthesis typically employs the Pfitzinger reaction, which involves heating 4-(4-(dimethylamino)phenyl)but-3-en-2-one with 5-substituted isatins in an aqueous/alcoholic KOH solution . This method ensures efficient construction of the quinoline core and introduction of key substituents. The compound’s structure is confirmed via spectroscopic techniques (1H NMR, 13C NMR, HRMS) and elemental analysis .
The carboxylic acid group at position 4 allows for hydrogen bonding and further derivatization .
Properties
IUPAC Name |
6-bromo-2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-23(2)16-8-4-13(5-9-16)3-7-15-12-18(20(24)25)17-11-14(21)6-10-19(17)22-15/h3-12H,1-2H3,(H,24,25)/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMWVNAYFIBSPG-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H17BrN2O
- Molecular Weight : 397.3 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated its effectiveness against a range of bacterial and fungal strains.
- Anticancer Potential : The compound shows promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results suggest that the compound has a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungi .
Anticancer Activity
The anticancer properties of this compound have been explored in multiple studies. It has shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the effects of the compound on human cancer stem cells (CSCs), it was found to significantly reduce tumor sphere formation, indicating its potential as an anti-cancer agent . The study reported that the compound could sensitize CSCs to conventional therapies, enhancing treatment efficacy.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinoline structure can significantly influence biological activity. For instance, substituents on the phenyl ring can enhance or diminish antimicrobial potency .
Table 2: Structural Modifications and Their Impact on Activity
| Substituent | Effect on Activity |
|---|---|
| Dimethylamino | Increased solubility and activity |
| Bromo Group | Enhanced antimicrobial properties |
| Fluoro Group | Varied effects on cytotoxicity |
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound uniquely combines bromine, a styryl-dimethylamino group, and a carboxylic acid. In contrast, derivatives like C1 (piperazine-methyl ester) or Compound 20 (carboxamide) prioritize solubility or bioactivity through functional group modifications .
- Synthetic Flexibility : Brominated derivatives (e.g., the target compound, ) are often intermediates for cross-coupling reactions, whereas esterified analogs (e.g., ) serve as stable precursors for further derivatization.
Solubility and Electronic Effects:
- The dimethylamino group in the target compound enhances solubility in acidic media due to protonation, whereas non-polar substituents (e.g., methyl or isopropoxy in ) reduce polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
